molecular formula C12H10Br2N2 B183518 4,4'-Dibromobiphenyl-2,2'-diamine CAS No. 136630-36-9

4,4'-Dibromobiphenyl-2,2'-diamine

Cat. No.: B183518
CAS No.: 136630-36-9
M. Wt: 342.03 g/mol
InChI Key: KZDMFBDNQPKWNM-UHFFFAOYSA-N
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Description

4,4’-Dibromobiphenyl-2,2’-diamine is an organic compound with the chemical formula C12H10Br2N2. It is a white to yellow solid with a faint aromatic odor. This compound is primarily used as an intermediate in the synthesis of dyes and other organic compounds .

Scientific Research Applications

4,4’-Dibromobiphenyl-2,2’-diamine has several applications in scientific research:

Safety and Hazards

4,4’-Dibromobiphenyl-2,2’-diamine is harmful if swallowed, causes skin irritation and serious eye damage, and may cause respiratory irritation . It is also suspected of causing cancer and is very toxic to aquatic life with long-lasting effects .

Chemical Reactions Analysis

4,4’-Dibromobiphenyl-2,2’-diamine undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

4,4’-Dibromobiphenyl-2,2’-diamine can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their reactivity and specific applications, highlighting the uniqueness of 4,4’-Dibromobiphenyl-2,2’-diamine in various chemical and industrial processes .

Properties

IUPAC Name

2-(2-amino-4-bromophenyl)-5-bromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2N2/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDMFBDNQPKWNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)C2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459259
Record name 2,2'-diamino-4,4'-dibromobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136630-36-9
Record name 2,2'-diamino-4,4'-dibromobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 136630-36-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4,4′-dibromo-2,2′-dinitrobiphenyl (6.1 g, 15.17 mmol) was stirred in HCl 30 ml/EtOH 75 ml, Sn powder (7.2 g, 60.68 mmol) was added thereto, and then the reaction mixture was refluxed for 24 hours. Next, the reaction mixture was cooled to room temperature, neutralized with 10% NaOH solution, and then recrystallized in ethanol to obtain 4,4′-dibromo-2,2′-diaminobiphenyl (3.5 g, 67%). MS [M+H] 341.
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
[Compound]
Name
Sn
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 15 (11.0 g, 27.4 mmol) in 135 mL of absolute ethanol was added 32% w/w aqueous HCl (78.0 mL). Tin powder (13.0 g, 108.5 mmol) was then added in portions over 10 min, and the reaction mixture was heated to reflux at 100° C. for 2 h. After cooling, the mixture was poured into ice water (400 mL) and then made alkaline with 20% w/w aqueous NaOH solution until the pH was 9.0. The product was next extracted with diethyl ether and the organic layer was washed with brine, dried over anhydrous Na2SO4, filtered, and then evaporated to dryness to give pure product as light-brown crystals that could be used without further purification (8.6 g, 92%). 1H NMR (CDCl3): δ 6.92 (6H, s), 3.78 (4H, br s, NH2) ppm; 13C NMR (CDCl3): δ 118.2, 121.9, 122.1, 122.8, 132.4, 145.3 ppm; m.p. 118-119° C.
Name
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
78 mL
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
Name
Quantity
13 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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